molecular formula C18H23F3O3 B1326166 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone CAS No. 898786-69-1

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone

Cat. No. B1326166
M. Wt: 344.4 g/mol
InChI Key: QKVDLOTUTSFJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protective group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the 1,3-dioxane ring could potentially make this compound relatively stable and resistant to hydrolysis .

Scientific Research Applications

Synthesis and Material Development

  • The compound has been used in the synthesis of oligophenylenevinylenes (OPVs), which were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
  • It also plays a role in the preparation of various novel organic compounds, like the synthesis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, demonstrating its utility in creating new chemical structures (Kuhn, Al-Sheikh, & Steimann, 2003).

Pharmaceutical Applications

  • In the pharmaceutical field, derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-yl) have been explored for anti-inflammatory properties, as seen in the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which exhibited significant anti-inflammatory activity in certain studies (Li et al., 2008).

Chemical Research

  • The compound is also prominent in chemical research for creating stable ylide derivatives and investigating their properties, as seen in studies involving dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate (Vessally et al., 2011).

Catalysis and Reaction Mechanisms

  • It's involved in catalysis and reaction mechanism studies. For example, its derivatives have been used to investigate the condensation reactions of glycerol to cyclic acetals, offering insights into novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Future Directions

The future directions for research into this compound would likely depend on its potential applications. This could include further studies into its reactivity, stability, and potential uses in synthesis or as a pharmaceutical agent .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)9-4-3-8-15(22)13-6-5-7-14(10-13)18(19,20)21/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVDLOTUTSFJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645951
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone

CAS RN

898786-69-1
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.